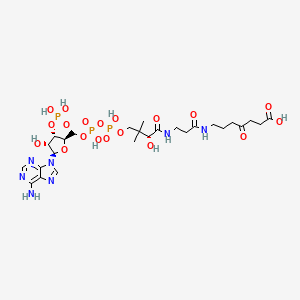

Succinyl(carbadethia)-coenzyme A

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Succinyl(carbadethia)-coenzyme A, also known as this compound, is a useful research compound. Its molecular formula is C26H42N7O19P3 and its molecular weight is 849.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Biochemical Role and Mechanism of Action

Succinyl(carbadethia)-coenzyme A acts as a substrate for methylmalonyl-CoA mutase, an enzyme crucial in the metabolism of branched-chain amino acids and odd-chain fatty acids. The compound facilitates the generation of cob(II)alamin, a form of vitamin B12, which is essential for various enzymatic reactions in cellular metabolism.

Key Findings:

- When mixed with recombinant methylmalonyl-CoA mutase, this compound leads to significant changes in the UV/visible absorption spectrum, indicating its effective binding and interaction with the enzyme .

- The compound has been shown to produce a complex electron paramagnetic resonance (EPR) spectrum, confirming its role in enzyme catalysis .

Applications in Metabolic Studies

Research involving this compound has provided insights into metabolic pathways and enzyme kinetics. The compound's ability to mimic natural substrates allows researchers to study enzyme mechanisms and the effects of various inhibitors.

Case Study: Enzyme Kinetics

In a study measuring the catalytic efficiency of malyl-CoA hydrolysis by CLYBL (a malyl-CoA thioesterase), this compound was utilized to compare reaction rates and substrate affinities. The results indicated that CLYBL displayed significantly higher efficiency with malyl-CoA compared to other acyl-CoA esters, underscoring the importance of this compound in understanding enzyme specificity and function .

Potential Therapeutic Implications

The implications of this compound extend into therapeutic research, particularly in metabolic disorders related to vitamin B12 deficiency and related enzymatic dysfunctions.

Research Insights:

- Studies have shown that deficiencies in enzymes like methylmalonyl-CoA mutase can lead to severe metabolic disorders. This compound can potentially serve as a therapeutic agent or a research tool to develop treatments for conditions such as methylmalonic acidemia .

- The ability of this compound to influence the activity of key enzymes positions it as a candidate for further exploration in drug development aimed at metabolic regulation .

Data Tables

The following table summarizes key experimental findings related to this compound:

化学反応の分析

Enzymatic Interaction with Methylmalonyl-CoA Mutase

SCD-CoA serves as a substrate analogue for MCM, an AdoCbl-dependent enzyme that catalyzes the reversible isomerization of methylmalonyl-CoA to succinyl-CoA . Key reaction insights:

-

Substrate Binding : SCD-CoA binds to MCM, triggering a rapid conformational change that generates cob(II)alamin, a Co(II) intermediate, as observed via UV/visible spectroscopy (absorption peak at 467 nm ) .

-

Radical Generation : Unlike natural substrates, SCD-CoA induces a stronger electron paramagnetic resonance (EPR) signal, indicative of stabilized radical intermediates during catalysis .

Mechanistic Role in Radical Rearrangement

The reaction proceeds via a radical-based mechanism:

-

Homolytic Cleavage : AdoCbl’s Co–C bond breaks upon substrate binding, forming a 5'-deoxyadenosyl radical and cob(II)alamin .

-

Radical Transfer : The deoxyadenosyl radical abstracts a hydrogen atom from the substrate, initiating a 1,2-skeletal rearrangement.

-

Intermediate Stabilization : SCD-CoA’s thioether linkage (replacing the natural thioester) alters electron distribution, enhancing cob(II)alamin stability and radical detection .

Table 1: Comparative Analysis of SCD-CoA vs. Natural Substrates

| Parameter | SCD-CoA | Natural Succinyl-CoA |

|---|---|---|

| UV/Vis Absorption | 467 nm (cob(II)alamin spectrum) | Minor spectral changes |

| EPR Signal Intensity | Strong, well-defined | Weak, complex multiplet |

| Cobalt Oxidation State | Co(II) confirmed by XAS | Co(III) dominant |

| Reaction Rate | Slower radical interconversion | Faster turnover |

Spectroscopic and Structural Evidence

-

X-ray Absorption Spectroscopy (XAS) : Cobalt K-edge studies confirmed that SCD-CoA binding shifts the cofactor to a cob(II)alamin-like state, aligning with radical intermediate formation .

-

EPR Studies : Hyperfine splitting patterns in EPR spectra revealed unique radical species stabilized by SCD-CoA, absent in reactions with natural substrates .

Synthetic Utility

SCD-CoA is synthesized via a simplified procedure involving:

-

Thioether Formation : Substitution of succinyl-CoA’s thioester with a carbadethia (C–S–C) linkage .

-

Purification : Chromatographic isolation yields a stable analogue for enzymatic assays .

Key Research Findings

-

SCD-CoA’s unique reactivity provides direct evidence for cob(II)alamin as a catalytic intermediate in MCM .

-

The analogue’s slower reaction kinetics facilitate detailed spectroscopic characterization of radical intermediates .

-

Comparative studies underscore the critical role of substrate electronic structure in modulating cofactor redox states .

This synthetic tool continues to advance understanding of radical enzymology, particularly in B12-dependent metabolic pathways.

特性

分子式 |

C26H42N7O19P3 |

|---|---|

分子量 |

849.6 g/mol |

IUPAC名 |

7-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]-4-oxoheptanoic acid |

InChI |

InChI=1S/C26H42N7O19P3/c1-26(2,21(39)24(40)29-9-7-16(35)28-8-3-4-14(34)5-6-17(36)37)11-49-55(46,47)52-54(44,45)48-10-15-20(51-53(41,42)43)19(38)25(50-15)33-13-32-18-22(27)30-12-31-23(18)33/h12-13,15,19-21,25,38-39H,3-11H2,1-2H3,(H,28,35)(H,29,40)(H,36,37)(H,44,45)(H,46,47)(H2,27,30,31)(H2,41,42,43)/t15-,19-,20-,21+,25-/m1/s1 |

InChIキー |

WPCFLGXXWJIJOV-ZMHDXICWSA-N |

異性体SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCCC(=O)CCC(=O)O)O |

正規SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCCC(=O)CCC(=O)O)O |

同義語 |

succinyl(carbadethia)-CoA succinyl(carbadethia)-coenzyme A |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。